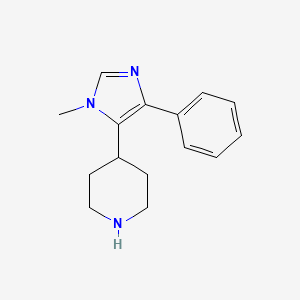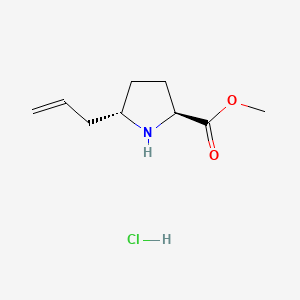
(1R,2R)-2-Ethynylcyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-Ethynylcyclopropanecarboxylic acid is a chiral compound with a unique cyclopropane ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an ethynyl group and a carboxylic acid group in its structure makes it a versatile molecule for chemical transformations and functionalization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Ethynylcyclopropanecarboxylic acid typically involves the cyclopropanation of an appropriate precursor followed by the introduction of the ethynyl group. One common method involves the reaction of a cyclopropane derivative with an ethynylating agent under controlled conditions. The reaction conditions often include the use of a strong base, such as sodium hydride, and a suitable solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-2-Ethynylcyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various functionalized cyclopropane derivatives, which can be further utilized in synthetic chemistry.
Aplicaciones Científicas De Investigación
(1R,2R)-2-Ethynylcyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1R,2R)-2-Ethynylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-2-Aminocyclopropanecarboxylic acid: Another chiral cyclopropane derivative with an amino group instead of an ethynyl group.
(1R,2R)-2-Hydroxycyclopropanecarboxylic acid: Contains a hydroxyl group instead of an ethynyl group.
Uniqueness
(1R,2R)-2-Ethynylcyclopropanecarboxylic acid is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for functionalization compared to other cyclopropane derivatives. This makes it a valuable compound for developing new chemical entities and exploring novel biological activities.
Propiedades
Fórmula molecular |
C6H6O2 |
|---|---|
Peso molecular |
110.11 g/mol |
Nombre IUPAC |
(1R,2R)-2-ethynylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H6O2/c1-2-4-3-5(4)6(7)8/h1,4-5H,3H2,(H,7,8)/t4-,5-/m1/s1 |
Clave InChI |
WAOURCILMTVHBE-RFZPGFLSSA-N |
SMILES isomérico |
C#C[C@@H]1C[C@H]1C(=O)O |
SMILES canónico |
C#CC1CC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[4-[(2R)-butan-2-yl]phenyl]-2-chloro-ethanone](/img/structure/B11817973.png)
![2-[(3R,3aR,6S,6aS)-3,6-dihydroxy-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-yl]acetate](/img/structure/B11817977.png)
![8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B11817985.png)
![methyl (1S,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B11817993.png)


